![molecular formula C23H20N4O3 B2746212 N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898416-41-6](/img/structure/B2746212.png)
N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, commonly known as CFI-400945, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers.
Scientific Research Applications
Chemical Synthesis and Catalysis
Research on compounds structurally related to N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide includes innovative approaches in organic synthesis. For instance, studies have shown methods for the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, providing access to highly functionalized polyheterocyclic compounds. This process is significant for synthesizing complex molecules without the need for transition metals and oxidants, highlighting the efficiency and environmental friendliness of the synthesis methods (Zhang et al., 2017).
Neuropharmacology and Receptor Studies
Some derivatives related to the specified compound have been explored for their pharmacological properties, such as antagonistic activity against specific receptors. A notable example includes the characterization of neuropeptide Y Y2 receptor antagonists, showcasing the potential for investigating neurological pathways and developing therapeutic agents (Bonaventure et al., 2004).
Novel Synthetic Methodologies
Research has also introduced novel synthetic methodologies for oxalamides and related structures. For example, a new acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides demonstrates the expansion of synthetic routes for creating diverse chemical entities (Mamedov et al., 2016).
Molecular Imaging and Diagnostic Applications
Further extending the applications to diagnostic imaging, compounds like [11C]CPPC have been developed for PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application underscores the potential of derivatives in noninvasive imaging techniques to study neuroinflammation and other central nervous system disorders (Horti et al., 2019).
Anticancer Research
In the field of anticancer research, novel α-aminophosphonate derivatives coupled with indole-2,3-dione moieties have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. This research emphasizes the role of structurally complex molecules in identifying new therapeutic agents and understanding their mode of action (Tiwari et al., 2018).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c24-14-17-7-1-3-8-18(17)26-23(29)22(28)25-15-20(21-10-5-13-30-21)27-12-11-16-6-2-4-9-19(16)27/h1-10,13,20H,11-12,15H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSJHLVHTBPIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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